2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name : 2-Hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide
CAS Registry Number : 111960-94-2
Molecular Formula : C₁₀H₁₄N₂O₂
Molecular Weight : 194.23 g/mol
Structural Features :
- An α-hydroxy amide backbone (propanamide derivative).
- Pyridin-4-yl ethyl substituent at the amide nitrogen.
- Hydroxyl group at the C2 position of the propanamide chain.
Synonyms :
- N-(2-Pyridin-4-ylethyl)-2-hydroxypropanamide
- 2-Hydroxy-N-(2-(4-pyridyl)ethyl)propionamide
Key Functional Groups :
| Group | Role |
|---|---|
| Amide (-CONH-) | Hydrogen-bonding site; structural stability |
| Pyridine ring | Aromatic heterocycle; π-π stacking potential |
| Hydroxyl (-OH) | Polar moiety; participates in H-bonding |
Historical Development and Discovery
The compound emerged in the late 20th century as part of efforts to synthesize bioactive heterocyclic amides. Early patents (e.g., CN103012527A ) highlighted its utility as an intermediate in nucleoside analog synthesis, such as gemcitabine. Its development aligns with trends in kinase inhibitor research, where pyridine-containing scaffolds gained prominence for their binding affinity to ATP pockets .
Structural Classification within Amide Derivatives
This compound belongs to two structural categories:
- α-Hydroxy Amides : Characterized by a hydroxyl group adjacent to the carbonyl. Compared to simpler analogs like lactamide (C₃H₇NO₂ ), this compound’s pyridine substituent enhances rigidity and electronic diversity.
- Heterocyclic Amides : The pyridine ring distinguishes it from aliphatic (e.g., N-hexyl-2-hydroxypropanamide ) or aromatic amides (e.g., benzamide).
Comparative Analysis of Amide Derivatives :
| Compound | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₀H₁₄N₂O₂ | Pyridine moiety; α-hydroxyl |
| Lactamide | C₃H₇NO₂ | Simple α-hydroxy amide |
| N-Hexyl-2-hydroxypropanamide | C₉H₁₉NO₂ | Aliphatic chain substituent |
Research Significance in Heterocyclic Chemistry
The pyridine ring confers unique properties:
- Bioactivity : Pyridine derivatives inhibit kinases (e.g., Plk1 ) and modulate enzyme activity.
- Synthetic Versatility : Serves as a precursor for fluorinated nucleosides (e.g., gemcitabine ) and metal-chelating ligands.
- Drug Design : Pyridine-ethylamide scaffolds are explored for CNS-targeting molecules due to blood-brain barrier permeability .
Recent Applications :
Properties
IUPAC Name |
2-hydroxy-N-(2-pyridin-4-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)10(14)12-7-4-9-2-5-11-6-3-9/h2-3,5-6,8,13H,4,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCTSCSVUEICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of the Carboxylic Acid Precursor to an Acyl Chloride
The hydroxypropanamide precursor is often derived from a carboxylic acid form, which has low reactivity for direct amide bond formation with weakly nucleophilic aminopyridines. To overcome this, the carboxylic acid is converted into a more reactive acyl chloride intermediate.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Conversion of hydroxypropanamide carboxylic acid to acyl chloride | Use of reagents like thionyl chloride or oxalyl chloride under anhydrous conditions | Generates a reactive intermediate for amide bond formation |
| 2 | Coupling with aminopyridine | Reaction in dry organic solvent (e.g., dichloromethane) under inert atmosphere (nitrogen or argon) | Prevents hydrolysis and oxidation |
This method is particularly useful when the amine is directly attached to the pyridine ring, which reduces its nucleophilicity and increases susceptibility to side reactions.
Direct Coupling Using Activated Esters or Carbodiimide-Mediated Coupling
For aminopyridines separated from the aromatic ring by aliphatic chains (e.g., ethyl linkers), the amine nucleophilicity is higher, allowing for more straightforward coupling reactions.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of carboxylic acid using carbodiimide reagents (e.g., EDC, DCC) or formation of active esters (e.g., NHS esters) | Mild conditions, often in aqueous or mixed solvents | Suitable for more nucleophilic amines |
| 2 | Coupling with aminopyridine | Room temperature, aqueous or organic solvents, presence of base (e.g., sodium carbonate) | High yields, environmentally friendly |
This approach allows for rapid and quantitative coupling without the need for strictly anhydrous or oxygen-free conditions.
Detailed Synthetic Procedure Examples
| Method | Description | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Method A | Coupling fenofibric chloride with aminopyridines bearing aliphatic linkers | Fenofibric chloride, aminopyridine, sodium carbonate, water | Room temperature, aqueous medium, short reaction time | Near quantitative | Environmentally friendly, scalable |
| Method B | Coupling fenofibric chloride with aminopyridines directly attached to pyridine ring | Fenofibric chloride, aminopyridine, anhydrous sodium carbonate, dry dichloromethane, nitrogen atmosphere | 0–5 °C, inert atmosphere, overnight | Moderate to high | Requires dry, oxygen-free conditions to prevent oxidation |
Computational and Experimental Insights
- Nucleophilicity evaluation: Density functional theory (DFT) calculations of HOMO energies indicate that aminopyridines directly attached to the aromatic ring have lower nucleophilicity compared to aliphatic amines or aminophenols, guiding the choice of synthetic method.
- Reactivity of intermediates: Conversion to fenofibric chloride significantly enhances reactivity toward amines, enabling coupling with weak nucleophiles.
- Reaction environment: Oxygen-free and anhydrous conditions are critical for reactions involving less nucleophilic aminopyridines to avoid side reactions and oxidation.
Summary Table of Preparation Methods
| Compound Type | Amine Nucleophilicity | Activation Method | Reaction Conditions | Atmosphere | Yield | Scale Suitability |
|---|---|---|---|---|---|---|
| Aminopyridine with aliphatic linker | Higher | Fenofibric chloride coupling | Aqueous, room temp, base present | Air | Near quantitative | Small to large scale |
| Aminopyridine directly attached to pyridine ring | Lower | Fenofibric chloride coupling | Dry organic solvent, low temp | Nitrogen | Moderate to high | Small scale, sensitive |
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[2-(pyridin-4-yl)ethyl]propanamide.
Reduction: Formation of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propylamine.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound primarily targets collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. Its mechanism of action involves binding to the active site of this enzyme, inhibiting its function. The hydroxy group in the compound enhances binding through hydrogen bonds with catalytic residues, while the pyridinyl ethyl side chain facilitates π-π interactions with aromatic residues, stabilizing the enzyme-substrate complex.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 2-Hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with varied biological activities.
2. Biology
- Biochemical Assays : The compound is explored as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to modulate enzyme activity makes it valuable for studying enzyme kinetics and interactions.
3. Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications, particularly in antimicrobial and antiviral domains. In vitro studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
- Fibrotic Diseases : It is being investigated for treating conditions associated with collagen dysregulation, such as fibrotic diseases, by inhibiting collagen synthesis pathways.
4. Industry
- Material Development : The compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties facilitate the creation of innovative products in various industrial applications.
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of collagen prolyl-4-hydroxylase | |
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antituberculosis | Strong binding to M. tuberculosis targets |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibits the growth of bacteria like Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Antituberculosis Properties : Molecular docking studies suggest that it has a strong binding affinity to target proteins involved in Mycobacterium tuberculosis metabolism, indicating potential use in tuberculosis treatment.
- Therapeutic Applications : Investigations into its role in treating fibrotic diseases have shown promise, particularly regarding its ability to modulate collagen synthesis pathways.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide and related propanamide derivatives:
Key Differences and Implications
Thioamide derivatives () exhibit altered electronic properties due to sulfur substitution, impacting hydrogen bonding and metabolic stability .
Thermal Stability: Ramelteon’s higher melting point (113–115°C) compared to Rip-B (96°C) reflects the stabilizing effect of its rigid indeno-furan moiety . The target compound’s melting point remains uncharacterized but is likely influenced by its pyridine ring’s planarity.
Pharmaceutical Relevance :
- While Ramelteon is a clinically approved sedative , the target compound and analogs like N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () are primarily intermediates, highlighting the role of substituents in determining therapeutic utility.
Biological Activity
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide, with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol, is a compound that has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant case studies.
The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme crucial for collagen synthesis. The compound functions as an inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The hydroxy group in its structure allows for the formation of hydrogen bonds with catalytic residues, enhancing binding affinity. Additionally, the pyridinyl ethyl side chain facilitates π-π interactions with aromatic residues, stabilizing the enzyme-substrate complex.
The compound exhibits significant biochemical properties:
- Enzyme Interaction : It interacts with various enzymes including oxidoreductases and transferases, influencing redox reactions and functional group transfers.
- Cell Signaling Modulation : It affects key signaling pathways by modulating kinase and phosphatase activities, leading to changes in phosphorylation states of proteins.
- Gene Expression Regulation : By interacting with transcription factors, it influences their binding to DNA, thereby affecting gene expression.
Cellular Effects
Research indicates that this compound can alter cellular processes significantly:
- Short-term Exposure : Leads to immediate changes in enzyme activity and gene expression.
- Long-term Exposure : Results in sustained alterations in cellular metabolism and signaling pathways.
Dosage Effects in Animal Models
Dosage studies reveal that:
- Low Doses : Minimal toxicity with modulation of enzyme activity.
- High Doses : Induction of oxidative stress and potential cellular damage.
The therapeutic window suggests a specific dosage range that maximizes benefits while minimizing adverse effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. In vitro studies indicate that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antituberculosis Properties : In silico analyses have identified this compound as a potential candidate for tuberculosis treatment. Molecular docking studies suggest strong binding affinity to target proteins involved in Mycobacterium tuberculosis metabolism .
- Therapeutic Applications : The compound is being investigated for its potential use in treating conditions mediated by collagen dysregulation, such as fibrotic diseases .
Table 1: Biological Activity Overview
Table 2: Dosage Effects in Animal Models
| Dosage Range (mg/kg) | Effect | Toxicity Level |
|---|---|---|
| Low (1-5) | Modulation of enzyme activity | Minimal |
| Moderate (5-10) | Altered gene expression | Moderate |
| High (10+) | Induced oxidative stress | Significant toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) with 2-(pyridin-4-yl)ethylamine. Optimization involves adjusting reaction parameters such as temperature (room temperature to 60°C), solvent polarity (e.g., DMF or DCM), and catalytic systems (e.g., HATU or DCC). For example, substituent-dependent yields (34–73%) have been reported for structurally similar propanamide derivatives when varying the carboxylic acid precursor . To improve yields, consider using stoichiometric coupling agents, inert atmospheres, and purification via column chromatography with gradient elution.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the connectivity of the pyridinyl ethyl group and propanamide backbone. Key signals include the pyridine ring protons (δ 8.3–8.6 ppm) and the amide carbonyl carbon (δ ~170 ppm) .
- IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy can identify hydrogen-bonding interactions and confirm the orientation of functional groups in crystalline states .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the solid-state conformation, particularly the spatial arrangement of the hydroxy and pyridinyl groups. SHELXL is recommended for refining crystallographic data .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if ingested .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental IR spectra and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from approximations in computational models. To address this:
Perform ab initio calculations (e.g., DFT with B3LYP/6-31G* basis set) to simulate IR spectra, explicitly including solvent effects and hydrogen-bonding networks.
Compare experimental IR-LD data (e.g., carbonyl stretching modes at ~1650 cm⁻¹) with computational results, adjusting for crystal packing forces .
Validate using single-crystal X-ray structures to correlate vibrational modes with molecular geometry .
Q. What strategies are recommended for designing analogs of this compound to investigate structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) to alter electronic properties .
- Side-Chain Variation : Replace the hydroxy group with methoxy or trifluoromethyl moieties to study steric and hydrophobic effects.
- Biological Assays : Test analogs against target enzymes (e.g., CYP51 for antimicrobial activity) using kinetic assays and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How should researchers approach crystallographic refinement challenges when determining the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weakly diffracting crystals.
- Refinement in SHELXL : Address disorder in the pyridinyl ethyl chain by applying restraints (e.g., DELU and SIMU commands) and partitioning occupancy for overlapping atoms .
- Validation : Check for twinning using PLATON’s TwinRotMat and refine with HKLF5 format if necessary .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
